4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide
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Overview
Description
4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the sulfonamide group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride in the presence of a base.
Attachment of the aminoethyl group: This can be done through nucleophilic substitution reactions where the oxadiazole-sulfonamide intermediate reacts with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Scientific Research Applications
4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the oxadiazole ring can interact with various biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide
- Benzenesulfonamide derivatives
- Indole derivatives
Uniqueness
4-Amino-N-(2-(phenylsulfonamido)ethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to its combination of an oxadiazole ring with a sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
4-amino-N-[2-(benzenesulfonamido)ethyl]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c12-10-9(15-20-16-10)11(17)13-6-7-14-21(18,19)8-4-2-1-3-5-8/h1-5,14H,6-7H2,(H2,12,16)(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFYWZXVJVWMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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